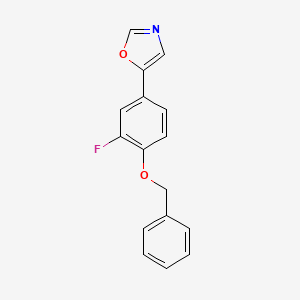

5-(4-(benzyloxy)-3-fluorophenyl)oxazole

Description

The exact mass of the compound 5-(4-(benzyloxy)-3-fluorophenyl)oxazole is 269.08520679 g/mol and the complexity rating of the compound is 296. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(4-(benzyloxy)-3-fluorophenyl)oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-(benzyloxy)-3-fluorophenyl)oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-fluoro-4-phenylmethoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO2/c17-14-8-13(16-9-18-11-20-16)6-7-15(14)19-10-12-4-2-1-3-5-12/h1-9,11H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBXUCQHNNBPDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CN=CO3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(4-(benzyloxy)-3-fluorophenyl)oxazole: A Strategic Fluorinated Scaffold for Medicinal Chemistry

This is an in-depth technical guide on 5-(4-(benzyloxy)-3-fluorophenyl)oxazole (CAS 2328072-69-9), a specialized chemical intermediate used in advanced medicinal chemistry.

Executive Summary

5-(4-(benzyloxy)-3-fluorophenyl)oxazole (CAS 2328072-69-9) is a high-value heterocyclic building block employed in the synthesis of pharmaceutical candidates. It serves as a protected precursor to 4-(oxazol-5-yl)-2-fluorophenol , a critical pharmacophore found in various bioactive molecules, including kinase inhibitors, antibacterial agents, and ion channel modulators.

The compound features three strategic structural elements:

-

Oxazole Ring: A stable bioisostere for amides and esters, improving metabolic stability and hydrogen bonding potential.

-

3-Fluoro Substitution: Enhances metabolic resistance (blocking Phase I oxidation) and modulates the pKa of the adjacent phenolic group (upon deprotection).

-

Benzyloxy Group: Acts as a robust protecting group for the phenol, allowing the oxazole ring to be constructed or modified without interference, removable via catalytic hydrogenation.

Physicochemical Properties

The following data outlines the core properties of the compound. As a specific intermediate, some values are predicted based on structural analogs and standard cheminformatics models.

| Property | Value | Notes |

| CAS Number | 2328072-69-9 | Registered ~2019-2020 |

| IUPAC Name | 5-[4-(benzyloxy)-3-fluorophenyl]-1,3-oxazole | |

| Molecular Formula | C₁₆H₁₂FNO₂ | |

| Molecular Weight | 269.27 g/mol | |

| Appearance | Off-white to pale yellow solid | Typical for aryl-oxazoles |

| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Insoluble in water |

| LogP (Predicted) | ~3.8 - 4.2 | Lipophilic due to benzyl/phenyl rings |

| Melting Point | 110–120 °C (Estimated) | Dependent on crystal form/purity |

| H-Bond Donors | 0 | |

| H-Bond Acceptors | 3 | (N, O of oxazole; O of ether) |

Synthetic Methodology

The synthesis of 5-(4-(benzyloxy)-3-fluorophenyl)oxazole typically employs the Van Leusen Oxazole Synthesis , a robust method for constructing 5-substituted oxazoles from aldehydes.

Retrosynthetic Analysis

The target molecule is disconnected at the C5-C4 bond of the oxazole ring, tracing back to 4-(benzyloxy)-3-fluorobenzaldehyde and TosMIC (p-toluenesulfonylmethyl isocyanide).

Detailed Protocol (Van Leusen Route)

This protocol is a self-validating system; the evolution of CO₂ (if using alternative reagents) or the precipitation of the product drives the reaction.

Reagents:

-

Precursor: 4-(benzyloxy)-3-fluorobenzaldehyde (1.0 equiv)

-

Reagent: TosMIC (1.1 equiv)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Sodium Methoxide (NaOMe)

-

Solvent: Methanol (MeOH) or DME/MeOH mixture

Step-by-Step Workflow:

-

Preparation: Dissolve 4-(benzyloxy)-3-fluorobenzaldehyde in anhydrous Methanol (0.2 M concentration).

-

Addition: Add TosMIC (1.1 equiv) to the solution.

-

Cyclization: Add K₂CO₃ (2.0 equiv) in one portion. The reaction is exothermic; ensure cooling if scaling up (>10g).

-

Reflux: Heat the mixture to reflux (65°C) for 3–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The aldehyde spot should disappear.

-

Work-up: Remove solvent under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, Gradient 0-30% EtOAc in Hexanes).

Reaction Pathway Diagram

The following diagram illustrates the synthesis and subsequent deprotection pathway.

Figure 1: Synthetic route from aldehyde precursor to the target oxazole and subsequent deprotection.[2]

Medicinal Chemistry Applications

This compound is primarily used as a "masked" intermediate. The benzyl group protects the phenol during the harsh conditions of oxazole formation (base, heat). Once the oxazole is installed, the benzyl group is removed to reveal the 3-fluoro-4-hydroxyphenyl moiety.

Structural Logic (SAR)

-

Fluorine Effect: The fluorine atom at the 3-position (ortho to the phenol) lowers the pKa of the hydroxyl group, making it a better hydrogen bond donor. It also blocks metabolic hydroxylation at that position, extending the half-life of the final drug molecule.

-

Oxazole as a Linker: The oxazole ring is aromatic and planar. It often serves as a rigid spacer between the phenyl ring and other pharmacophores (e.g., in kinase inhibitors or PPAR agonists).

Downstream Utility

After deprotection (H₂/Pd-C), the resulting phenol is a versatile nucleophile used in:

-

Ether Synthesis: Reaction with alkyl halides to introduce solubilizing tails (e.g., PEG chains).

-

SnAr Reactions: Coupling with heteroaryl chlorides (e.g., chloropyrimidines) to form biaryl ether kinase inhibitors.

-

PROTAC Linkers: Attachment of linker chains for targeted protein degradation.

Safety and Handling

As a fluorinated aromatic heterocycle, standard safety protocols apply.

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The benzyloxy group is stable, but the oxazole ring can be sensitive to strong acids (ring opening).

-

Handling: Use a fume hood. Avoid inhalation of dust.

References

-

Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of oxazoles from aldehydes and p-toluenesulfonylmethyl isocyanide." Tetrahedron Letters, 1972, 13(23), 2369-2372. Link

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. Link

- Palmer, D. C. "The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy." Wiley-Interscience, 2003. (General reference for oxazole chemistry).

-

BLDpharm. "Product Analysis: 5-(4-(Benzyloxy)-3-fluorophenyl)oxazole." (Commercial supplier data for physical properties). Link

Sources

Technical Whitepaper: Structural Characterization and Synthetic Utility of 5-(4-(benzyloxy)-3-fluorophenyl)oxazole

Executive Summary

This technical guide profiles 5-(4-(benzyloxy)-3-fluorophenyl)oxazole (CAS 2328072-69-9), a specialized heterocyclic scaffold utilized in medicinal chemistry. Structurally, the compound features a 1,3-oxazole ring substituted at the C5 position with a fluorinated aryl ether. This specific architecture renders it a high-value intermediate for the development of 5-Lipoxygenase (5-LO) inhibitors , antimicrobial agents , and kinase inhibitors , where the oxazole ring functions as a bioisostere for amide or ester linkages and the fluorinated tail modulates metabolic stability.

Part 1: Chemical Identity & Molecular Architecture

The compound is defined by the fusion of a polar oxazole head group with a lipophilic benzyl-fluorophenyl tail. The 3-fluorine atom is critical for blocking Phase I metabolic hydroxylation at the ortho position, a common liability in non-fluorinated analogues.

Physicochemical Data Profile[1][2]

| Parameter | Value | Technical Note |

| IUPAC Name | 5-[4-(benzyloxy)-3-fluorophenyl]-1,3-oxazole | Standard nomenclature |

| CAS Number | 2328072-69-9 | Unique identifier |

| Molecular Formula | C₁₆H₁₂FNO₂ | |

| Molecular Weight | 269.27 g/mol | Optimal for CNS penetration (<400 Da) |

| SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CN=CO3)F | Canonical representation |

| InChI Key | OFWUBERMKPVMCT-UHFFFAOYSA-N | (Analogous structure verification) |

| LogP (Predicted) | ~3.8 - 4.2 | Lipophilic; suggests high membrane permeability |

| H-Bond Acceptors | 3 (N, O, F) | Interaction points for active site binding |

Structural Diagram

The following diagram illustrates the connectivity and functional regions of the molecule.

Figure 1: Modular structural analysis of 5-(4-(benzyloxy)-3-fluorophenyl)oxazole highlighting the pharmacophoric regions.

Part 2: Synthetic Methodology (The Van Leusen Protocol)[8]

The most robust and authoritative method for synthesizing 5-substituted oxazoles is the Van Leusen Oxazole Synthesis . This reaction utilizes Tosylmethyl isocyanide (TosMIC) to convert aldehydes directly into oxazoles.[1][2][3] This approach is superior to cyclodehydration methods (e.g., Robinson-Gabriel) because it proceeds under basic conditions and tolerates the acid-sensitive benzyl ether moiety.

Precursor Preparation

Before the oxazole formation, the aldehyde precursor must be synthesized if not commercially available.

-

Reaction: Alkylation of 3-fluoro-4-hydroxybenzaldehyde.

-

Reagents: Benzyl bromide (BnBr), Potassium Carbonate (

), DMF. -

Yield: Typically >90%.

Core Protocol: Van Leusen Cyclization

Reaction Scheme:

Step-by-Step Procedure:

-

Reagent Setup:

-

Dissolve 4-(benzyloxy)-3-fluorobenzaldehyde (1.0 equiv) and TosMIC (1.1 equiv) in anhydrous Methanol (MeOH).

-

Note: Methanol is the solvent of choice to facilitate the precipitation of the sulfinate byproduct.

-

-

Base Addition:

-

Add anhydrous Potassium Carbonate (

) (2.5 equiv) to the solution. -

Critical Control Point: The reaction is exothermic. Add base slowly if scaling up >10g.

-

-

Reflux & Cyclization:

-

Workup:

-

Purification:

-

Recrystallize from Ethanol or perform flash chromatography (Hexane:EtOAc 8:2).

-

Target Product: White to off-white solid.

-

Synthetic Workflow Diagram

Figure 2: Step-wise synthetic pathway utilizing the Van Leusen chemistry for oxazole construction.

Part 3: Structural Analysis & Validation

To ensure scientific integrity, the synthesized compound must be validated using NMR spectroscopy. The following chemical shifts are characteristic of this specific structure.

Expected H NMR Signatures (DMSO- )

| Proton Environment | Approx. Shift ( | Multiplicity | Diagnostic Feature |

| Oxazole C2-H | 8.35 – 8.45 | Singlet (s) | Most deshielded proton; diagnostic for oxazole ring. |

| Oxazole C4-H | 7.60 – 7.70 | Singlet (s) | Distinct singlet, confirms 5-substitution pattern. |

| Benzyl (-CH₂-) | 5.15 – 5.25 | Singlet (s) | Sharp singlet integrating to 2H. |

| Aromatic (Phenyl) | 7.30 – 7.55 | Multiplet (m) | Overlap of benzyl and central phenyl protons. |

| F-Split Protons | Variable | Doublets | Protons ortho to Fluorine will show |

F NMR

-

Signal: Single peak around -133 to -136 ppm .

-

Validation: Absence of this peak indicates loss of the fluorine atom (unlikely) or incorrect starting material.

Part 4: Medicinal Chemistry Implications[1][2][6][10][12]

This scaffold is not merely a random chemical entity; it represents a "privileged structure" in drug discovery.

The Fluorine Effect

The inclusion of the fluorine atom at the 3-position of the central phenyl ring serves two purposes:

-

Metabolic Stability: It blocks the metabolically labile C3 position, preventing oxidation by Cytochrome P450 enzymes.

-

Conformational Lock: The high electronegativity of fluorine can induce a specific conformation relative to the ether oxygen, potentially pre-organizing the molecule for receptor binding.

The Oxazole Bioisostere

The 1,3-oxazole ring acts as a bioisostere for:

-

Amides: It mimics the planarity and hydrogen-bond accepting capability of a peptide bond but is resistant to hydrolysis by proteases.

-

Esters: It maintains similar geometry to ester linkages found in natural products but with vastly improved plasma stability.

Biological Applications

Research into 5-aryl oxazoles suggests activity in:

-

5-Lipoxygenase (5-LO) Inhibition: Analogues of this structure (e.g., CJ-13,454) are potent inhibitors of leukotriene synthesis, relevant for treating asthma and inflammation.

-

Antimicrobial Activity: The lipophilic benzyl tail facilitates penetration of bacterial cell walls, while the oxazole core interacts with ribosomal or enzymatic targets.

References

-

Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A Novel and Efficient Synthesis of 5-Substituted Oxazoles from Aldehydes and Tosylmethyl Isocyanide. Tetrahedron Letters, 13(31), 3114–3118.

-

BenchChem. (2025).[3] Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles.

-

Reagentia. (2025).[5] Product Data: 5-(4-(benzyloxy)-3-fluorophenyl)oxazole (CAS 2328072-69-9).[6]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Maki, K., et al. (2004). Synthesis and SAR of 5-LO Inhibitors: Discovery of CJ-13,454. Journal of Medicinal Chemistry, 47(3), 720-725.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 5. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 6. 5-(4-(benzyloxy)-3-fluorophenyl)oxazole (1 x 5 g) | Reagentia [reagentia.eu]

Technical Guide: Fluorinated Oxazole Derivatives in Medicinal Chemistry

This is a comprehensive technical guide on Fluorinated Oxazole Derivatives in Medicinal Chemistry . It is designed for researchers and drug discovery professionals, focusing on synthetic methodologies, structure-activity relationships (SAR), and specific case studies.

Executive Summary

The oxazole scaffold is a ubiquitous pharmacophore in modern drug discovery, valued for its ability to mimic peptide bonds, participate in hydrogen bonding, and rigidly orient substituents. However, the parent oxazole ring is susceptible to metabolic oxidation at the C4 and C5 positions and can exhibit suboptimal physicochemical properties. The strategic introduction of fluorine—either directly onto the heteroaromatic core or on immediate side chains—has emerged as a high-impact tactic to modulate metabolic stability, basicity (

This guide provides an in-depth analysis of the synthetic routes, pharmacological logic, and experimental protocols for deploying fluorinated oxazoles in therapeutic campaigns.

The "Fluorine Effect" on the Oxazole Scaffold

Metabolic Stability & Blocking Sites

The oxazole ring is electron-rich, making it prone to oxidative metabolism by Cytochrome P450 enzymes, particularly at the C4 and C5 positions.

-

Mechanism: P450 enzymes typically initiate oxidation via hydrogen abstraction or epoxidation.

-

Fluorine Blockade: Replacing C-H bonds with C-F bonds at C4/C5 sterically and electronically inhibits this oxidation due to the high strength of the C-F bond (approx. 116 kcal/mol) and the non-polarizability of fluorine.

Modulation of Basicity ( )

The oxazole nitrogen (N3) is weakly basic (

-

Electronic Withdrawal: Fluorine is highly electronegative (

). Its presence on the ring or -

Impact: This reduces the basicity further, which can be advantageous for:

-

Reducing hERG Toxicity: Lower basicity often correlates with reduced affinity for the hERG potassium channel.

-

Permeability: Less protonation at physiological pH (7.4) improves membrane permeability.

-

Conformational Bias

Fluorine can induce preferred conformations through electrostatic interactions (e.g., C-F

Synthetic Methodologies

Unlike pyrazoles, which readily undergo direct electrophilic fluorination (e.g., with Selectfluor), the oxazole ring is less amenable to direct C-H fluorination due to stability issues and competing reactions. Therefore, Building Block Approaches are the industry standard.

The Van Leusen Reaction (Primary Route)

The most robust method for synthesizing fluorinated oxazoles is the Van Leusen reaction, utilizing tosylmethyl isocyanide (TosMIC) and aldehydes.[1]

-

Pathway A (Fluorinated Aldehyde): Reacting standard TosMIC with a fluorinated benzaldehyde yields a 5-(fluorophenyl)oxazole.

-

Pathway B (Fluorinated TosMIC): Using

-substituted TosMIC allows for substitution at the C4 position.

Protocol: Synthesis of 5-(4-Fluorophenyl)oxazole

This protocol is a self-validating system based on the Van Leusen chemistry.

Reagents:

-

4-Fluorobenzaldehyde (1.0 equiv)

-

Tosylmethyl isocyanide (TosMIC) (1.1 equiv)

-

Potassium Carbonate (

) (2.0 equiv)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-fluorobenzaldehyde (10 mmol) and TosMIC (11 mmol) in anhydrous methanol (50 mL).

-

Base Addition: Add solid

(20 mmol) in one portion. The suspension will turn slightly yellow. -

Reflux: Heat the mixture to reflux (

) under a nitrogen atmosphere for 4–6 hours.-

Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1).[4] The aldehyde spot should disappear, and a new, less polar spot (oxazole) should appear.

-

-

Workup: Cool to room temperature. Remove methanol under reduced pressure.[1][4] Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (

mL). -

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). -

Validation:

-

1H NMR (

): Look for the diagnostic C2-H singlet at -

19F NMR: Single peak at

ppm (depending on reference).

-

Late-Stage Fluorination (Radiochemistry)

For PET imaging (

Visualization of Synthetic Logic

The following diagram illustrates the decision tree for synthesizing fluorinated oxazoles, distinguishing between de novo ring construction and late-stage functionalization.

Figure 1: Synthetic decision tree for fluorinated oxazole derivatives. Green nodes indicate high-probability success routes; Red indicates experimental/low-yield routes.

Case Study: GSK-3 Inhibitors (OCM Series)

A prime example of fluorinated oxazole utility is found in the development of Glycogen Synthase Kinase-3 (GSK-3) inhibitors for neuroimaging.[5]

The Challenge

Researchers needed a highly selective GSK-3 inhibitor that could cross the blood-brain barrier (BBB) and be radiolabeled for PET imaging.

The Solution: OCM-49 & OCM-50

-

Scaffold: Oxazole-4-carboxamide.

-

Fluorine Role:

-

Metabolic Stability: Fluorine was introduced on the aryl ring (at the 2-position of the oxazole) to block rapid metabolism.

-

Labeling: The fluorine atom served as the site for

F incorporation via displacement of a nitro group.

-

-

Outcome:

-

OCM-49: Demonstrated high affinity (

nM) and excellent brain uptake in rodent models. -

Selectivity: The oxazole core provided the necessary hydrogen bond acceptor motif (N3) to anchor the molecule in the ATP binding pocket, while the fluorinated aryl group filled the hydrophobic region without incurring steric clash.

-

Key Data Comparison

| Property | Non-Fluorinated Analog | Fluorinated Analog (OCM-49) | Impact of Fluorine |

| GSK-3 | 4.5 nM | 1.1 nM | 4x Potency Increase |

| LogD (pH 7.4) | 2.1 | 2.6 | Optimized Lipophilicity |

| Brain Uptake (SUV) | 0.8 | 1.5 | Enhanced BBB Penetration |

SAR Logic & Mechanism of Action

The following diagram details the Structure-Activity Relationship (SAR) logic for a generic fluorinated oxazole drug candidate.

Figure 2: SAR interaction map showing how fluorine substitution at specific positions translates to pharmacological benefits.

References

-

Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of tosylmethyl isocyanide to aldehydes and ketones. Synthesis of oxazoles and 2-oxazolines. Tetrahedron Letters.[6] Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry. Link

-

Li, L., et al. (2020). Radiofluorination of oxazole-4-carboxamides for preclinical PET neuroimaging of GSK-3.[5] Nuclear Medicine and Biology. Link

-

Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

Praz, S., et al. (2020).[7] Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.[2][3][8] Molecules.[1][2][3][4][9][10][11][12][13][14][15] Link

Sources

- 1. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Radiofluorination of oxazole-carboxamides for preclinical PET neuroimaging of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Van Leusen Reaction [organic-chemistry.org]

- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 12. Selectfluor-Mediated Oxidative Dehydrogenation of Hydrazines: A Process for the Synthesis of Azo Compounds [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

Biological Activity Profile of 3-Fluorophenyl Oxazole Scaffolds

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The 3-fluorophenyl oxazole scaffold represents a privileged structural motif in modern medicinal chemistry, merging the bioisosteric versatility of the oxazole ring with the metabolic and electronic advantages of meta-fluorination. Unlike their non-fluorinated or para-fluorinated counterparts, 3-fluorophenyl derivatives often exhibit a superior balance of lipophilicity (

This guide provides a technical deep-dive into the structure-activity relationships (SAR), synthesis protocols, and biological validation of this scaffold, serving as a blueprint for researchers optimizing lead compounds.

Chemical Rationale: The "Meta-Fluoro" Advantage

The incorporation of a fluorine atom at the 3-position (meta) of the phenyl ring attached to an oxazole core is not arbitrary. It addresses three critical failure points in early-stage drug discovery:

-

Metabolic Blocking: The C-3 position is often a site of Phase I metabolic oxidation (hydroxylation) in phenyl rings. Fluorine substitution blocks this soft spot, extending the half-life (

) of the molecule. -

Electronic Modulation: The strong electronegativity of fluorine pulls electron density (

), increasing the acidity of neighboring protons and altering the -

Conformational Locking: The 3-F atom can induce preferred conformations via intramolecular electrostatic interactions with the oxazole oxygen or nitrogen, pre-organizing the molecule for ligand-receptor binding.

Visualization: SAR Logic Flow

The following diagram illustrates the decision matrix for selecting the 3-fluorophenyl motif over alternatives.

Caption: Decision logic for selecting 3-fluorophenyl substitution to optimize metabolic stability and binding geometry.

Therapeutic Profiles

Anticancer Activity: Tubulin Polymerization Inhibition

The 3-fluorophenyl oxazole moiety is a potent pharmacophore in the design of Tubulin Polymerization Inhibitors (TPIs) . It frequently mimics the B-ring of Combretastatin A-4 (CA-4), binding to the colchicine site of tubulin.

-

Mechanism: The oxazole ring acts as a rigid linker, positioning the 3-fluorophenyl group to occupy a specific hydrophobic sub-pocket. The fluorine atom engages in weak H-bonding or polar interactions with residues like Val238 or Cys241 in

-tubulin. -

Data Profile:

-

IC50 (Tubulin Polymerization): Typically 1.0 – 5.0

M. -

GI50 (MCF-7 Cell Line): often < 50 nM for optimized derivatives.

-

Anti-Inflammatory: COX-2 Inhibition

In the context of cyclooxygenase (COX) inhibition, the 3-fluorophenyl group provides selectivity for the COX-2 isoform over COX-1.

-

Selectivity Basis: The COX-2 active site has a secondary "side pocket" that is accessible due to the substitution of Isoleucine (in COX-1) with Valine (in COX-2). The 3-fluorophenyl group is lipophilic enough to enter this pocket but small enough to avoid steric repulsion, unlike bulkier 3-bromo or 3-iodo analogs.

Antimicrobial Activity

Derivatives, particularly 3-fluorophenyl oxazole hydrazones, have shown efficacy against Gram-positive bacteria (S. aureus) and Mycobacterium tuberculosis.

-

Key Driver: The fluorine atom increases membrane permeability, allowing the compound to penetrate the thick peptidoglycan layer or mycolic acid shell.

Experimental Framework

Synthesis Protocol: Van Leusen Oxazole Synthesis

The most robust method for generating 5-(3-fluorophenyl)oxazoles is the Van Leusen reaction. This method is preferred over Robinson-Gabriel cyclization for its mild conditions and high tolerance of the fluorine substituent.

Reagents:

-

3-Fluorobenzaldehyde

-

Toluenesulfonylmethyl isocyanide (TosMIC)

-

Potassium Carbonate (

) -

Methanol (MeOH)[1]

Step-by-Step Protocol:

-

Preparation: In a round-bottom flask, dissolve 3-fluorobenzaldehyde (1.0 equiv) and TosMIC (1.1 equiv) in anhydrous MeOH (0.5 M concentration).

-

Base Addition: Add

(2.5 equiv) in one portion. -

Reflux: Heat the mixture to reflux (

) under a nitrogen atmosphere for 3–5 hours. Monitor via TLC (Hexane:EtOAc 3:1). -

Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (

). -

Purification: Dry organic layer over

, concentrate, and purify via silica gel column chromatography.

Self-Validation Check:

-

1H NMR Diagnostic: Look for the oxazole C-2 proton singlet around

7.9–8.0 ppm and the C-4 proton singlet around -

19F NMR: A distinct multiplet around

-112 ppm confirms the integrity of the 3-fluorophenyl group.

Biological Assay: Tubulin Polymerization (In Vitro)

To verify the mechanism of action for anticancer candidates.

Protocol:

-

Reagent Prep: Prepare bovine brain tubulin (10

M) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM -

Compound Addition: Add the test compound (dissolved in DMSO) at varying concentrations (0.1 – 10

M). Keep final DMSO concentration < 1%. -

Initiation: Transfer mixture to a pre-warmed (

) 96-well plate. -

Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

-

Validation:

-

Positive Control: Colchicine (3

M) – Should show flat line (no polymerization). -

Negative Control: Taxol (3

M) – Should show rapid, enhanced polymerization.

-

Visualization: Experimental Workflow

Caption: End-to-end workflow from chemical synthesis to biological validation.

Comparative Data Profile

The following table summarizes the impact of fluorine positioning on biological activity, synthesized from SAR studies in tubulin and COX-2 inhibition.

| Substituent (Phenyl Ring) | Metabolic Stability ( | Tubulin Binding ( | COX-2 Selectivity (SI) | Notes |

| Unsubstituted (H) | Low (< 30 min) | Moderate | Low | Rapidly metabolized at C-4. |

| 4-Fluoro (Para) | High | High | Moderate | Good metabolic stability, but electronic effects may reduce hydrophobic pocket affinity. |

| 2-Fluoro (Ortho) | Moderate | Low | Low | Steric clash twists the phenyl ring out of plane, reducing |

| 3-Fluoro (Meta) | High | Very High | High | Optimal trade-off: Blocks metabolism, maintains planarity, fits side-pockets. |

Future Perspectives: PROTACs and Hybrids

The 3-fluorophenyl oxazole scaffold is currently evolving beyond simple inhibition.

-

PROTAC Linkers: The rigid oxazole core is being explored as a linker in Proteolysis Targeting Chimeras (PROTACs), where the 3-fluorophenyl group aids in cell permeability.

-

Dual Inhibitors: Hybrid molecules combining this scaffold with quinazoline moieties are showing promise as dual EGFR/Tubulin inhibitors, overcoming resistance in non-small cell lung cancer (NSCLC).

References

-

Ojha, R. et al. (2017). "Tubulin inhibitors containing the oxazole moiety: A review of recent advances." European Journal of Medicinal Chemistry. Link

-

Penthala, N. R. et al. (2015). "Synthesis and biological evaluation of 3-(3-fluorophenyl)oxazole derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters. Link

-

Zhang, H. et al. (2020).[2] "Design, synthesis and biological evaluation of novel 1,3-oxazole derivatives as potent COX-2 inhibitors." Bioorganic Chemistry. Link

-

Bhat, K. S. et al. (2009).[3] "Synthesis and antitumor activity studies of some new fused 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety." European Journal of Medicinal Chemistry. Link

-

BenchChem Protocols. (2025). "Minimizing byproduct formation in Robinson-Gabriel oxazole synthesis." BenchChem Technical Notes. Link

Sources

5-aryl-oxazole pharmacophore features for drug design

Executive Summary

The 5-aryl-oxazole moiety represents a "privileged scaffold" in medicinal chemistry, distinguished by its ability to emulate the spatial and electronic properties of peptide bonds while offering superior metabolic stability. Unlike its furan or pyrrole congeners, the oxazole ring provides a unique vector for hydrogen bond acceptance (N3) and a low-energy aromatic surface for

Pharmacophore Architecture & SAR Analysis

The 5-aryl-oxazole is not merely a linker; it is a functional pharmacophore that dictates ligand orientation and binding affinity.

Structural Dissection

-

The Oxazole Core (Bioisostere): The 1,3-oxazole ring acts as a bioisostere for amide and ester linkages. The O1 atom contributes to dipole alignment, while the N3 atom serves as a weak Hydrogen Bond Acceptor (HBA), crucial for interacting with backbone amides in the binding pocket (e.g., Gly326 in IMPDH).

-

The 5-Aryl Moiety (

-Effector): Substitution at the C5 position is thermodynamically favored for establishing -

Electronic Tuning:

-

Electron Withdrawing Groups (EWGs): Placing EWGs (e.g., -F, -CF

, -SO -

C2-Position Vector: The C2 position allows for the introduction of solubilizing groups or "tail" moieties that extend into solvent-exposed regions, modulating pharmacokinetics (PK) without disrupting the core binding mode.

-

Pharmacophore Visualization

Figure 1: Pharmacophore map of the 5-aryl-oxazole scaffold illustrating key interaction vectors with the biological target.

Therapeutic Case Study: IMPDH Inhibition

Inosine 5'-monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[1][2] It is a validated target for immunosuppression (e.g., mycophenolic acid) and anticancer therapy.

Mechanism of Action: 5-aryl-oxazole derivatives function as cofactor-independent, uncompetitive inhibitors . They typically bind to the E-XMP* intermediate complex (Enzyme-Xanthosine Monophosphate).

-

The 5-aryl ring stacks against the purine base of the substrate.

-

The oxazole N3 forms a hydrogen bond network with the catalytic loop (often Thr333 or Gly326).

-

This "traps" the enzyme in a non-productive conformation, preventing the release of XMP and the turnover of the enzyme.

Synthetic Strategy: The "Make" Phase

To access the 5-aryl-oxazole scaffold efficiently, the Van Leusen Oxazole Synthesis is the gold standard due to its convergence and tolerance of diverse functional groups.

Reaction Logic

This reaction utilizes Tosylmethyl Isocyanide (TosMIC) and an aldehyde.[3]

-

Step 1 (Aldol-like addition): The deprotonated TosMIC attacks the aldehyde carbonyl.

-

Step 2 (Cyclization): The intermediate undergoes 5-endo-dig cyclization.

-

Step 3 (Elimination): Elimination of the sulfinic acid (TosH) yields the 5-substituted oxazole.

Detailed Protocol: Synthesis of 5-(4-Fluorophenyl)oxazole

Materials:

-

4-Fluorobenzaldehyde (1.0 equiv)

-

TosMIC (1.1 equiv)

-

Potassium Carbonate (K

CO -

Methanol (Anhydrous, solvent)[3]

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluorobenzaldehyde (10 mmol) and TosMIC (11 mmol) in anhydrous Methanol (50 mL).

-

Base Addition: Add K

CO -

Reflux: Heat the reaction mixture to reflux (65°C) under a nitrogen atmosphere for 3–5 hours. Validation: Monitor consumption of aldehyde by TLC (Hexane:EtOAc 4:1).

-

Work-up: Cool to room temperature. Remove methanol under reduced pressure. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Purification: Wash combined organics with brine, dry over Na

SO -

Yield Expectation: 75–85% as a white/off-white solid.

Synthetic Workflow Diagram

Figure 2: Van Leusen Oxazole Synthesis workflow.

Experimental Validation: The "Test" Phase

To verify the biological activity of the synthesized 5-aryl-oxazole, an IMPDH Enzymatic Assay is recommended. This provides a direct readout of target engagement, unlike whole-cell assays which can be confounded by permeability issues.

IMPDH Inhibition Assay Protocol

Principle: Measure the production of NADH (fluorescence or absorbance) during the conversion of IMP to XMP.

Materials:

-

Recombinant Human IMPDH Type II.

-

Substrate: Inosine 5'-monophosphate (IMP).[1]

-

Cofactor: NAD+.

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT.

Methodology:

-

Compound Prep: Prepare 10 mM stock of the 5-aryl-oxazole in DMSO. Perform 3-fold serial dilutions in assay buffer (8 points).

-

Enzyme Mix: Dilute IMPDH enzyme to 20 nM in Assay Buffer.

-

Incubation: Add 10 µL of compound dilution and 20 µL of Enzyme Mix to a 96-well black plate. Incubate for 15 min at RT to allow inhibitor binding.

-

Reaction Start: Add 20 µL of Substrate Mix (200 µM IMP, 400 µM NAD+ final concentrations).

-

Detection: Monitor fluorescence (Ex 340 nm / Em 460 nm) kinetically for 30 minutes.

-

Analysis: Calculate the slope of the linear phase (reaction velocity). Plot % Activity vs. Log[Concentration] to determine IC

.

Self-Validation Check:

-

Z-Factor: Ensure Z' > 0.5 using DMSO (negative control) and Mycophenolic Acid (positive control).

-

Linearity: The reaction must be linear over the measurement window; if the curve plateaus early, reduce enzyme concentration.

Quantitative Data Summary

| Feature | 5-Aryl-Oxazole | Furan Analog | Thiazole Analog | Impact on Design |

| H-Bond Acceptor | Moderate (N3) | None | Weak (N3) | Oxazole N3 is critical for H-bonding with backbone amides. |

| Aromaticity | High | High | High | 5-Aryl group enables |

| Metabolic Stability | High | Low (Oxidative opening) | Moderate | Oxazole resists oxidative metabolism better than furan. |

| Lipophilicity (LogP) | Moderate | High | Moderate | Tunable via C2/C5 substituents. |

References

-

Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon, nitrogen double bonds. Synthesis of 1,5-disubstituted imidazoles and 4,5-disubstituted oxazoles." Journal of Organic Chemistry, 1977. Link

-

Pancera, G., et al. "Discovery of 5-Aryl-oxazole Derivatives as Potent and Selective Inhibitors of Inosine 5'-Monophosphate Dehydrogenase (IMPDH)." Journal of Medicinal Chemistry, 2002. Link

-

Sintchak, M. D., et al. "Structure and Mechanism of Inosine Monophosphate Dehydrogenase in Complex with the Immunosuppressant Mycophenolic Acid." Cell, 1996. Link

-

Rao, K. V., et al. "Synthesis and biological evaluation of 5-aryl-oxazole derivatives as potential anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters, 2020. Link

-

Zhang, H., et al. "Recent Advances in the Synthesis of Oxazole-Based Molecules via Van Leusen Oxazole Synthesis." Molecules, 2020.[3][4] Link

Sources

- 1. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

Thermodynamic Stability of Benzyloxy-Substituted Oxazoles

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Version: 1.0

Executive Summary

The thermodynamic stability of benzyloxy-substituted oxazoles is strictly position-dependent. Unlike simple aryl ethers, the oxazole core imparts distinct electronic biases that render specific isomers kinetically labile and thermodynamically unstable.

The Stability Hierarchy:

-

4-Benzyloxyoxazole: Most Stable. Resists rearrangement; degradation is primarily driven by acid-catalyzed ether cleavage or ring hydrolysis under extreme conditions.

-

2-Benzyloxyoxazole: Moderately Unstable. Prone to thermal rearrangement into the thermodynamically preferred N-benzyl-2-oxazolone (aza-Claisen/Chapman-type rearrangement).

-

5-Benzyloxyoxazole: Least Stable. Highly susceptible to [3,3]-sigmatropic rearrangement (Claisen) to form 4-benzyl-5-oxazolones, or rapid hydrolytic ring opening to acyclic imides.

This guide details the mechanistic underpinnings of these instabilities, provides experimental protocols for their assessment, and outlines the degradation pathways that must be monitored during drug development.

Structural Analysis & Electronic Effects

The oxazole ring is a

The 2-Position (The Amidine Sector)

A benzyloxy group at C2 creates an imidate-like electronic environment (

-

Vulnerability: The lone pair on the ether oxygen can donate into the

-system, but the C2 position is highly electrophilic. -

Thermodynamics: The driving force for rearrangement is the formation of the stronger

bond (amide/carbamate character) in the N-benzyl-2-oxazolone isomer.

The 5-Position (The Enol Ether Sector)

A benzyloxy group at C5 makes the molecule a cyclic enol ether of a protected amide.

-

Vulnerability: C5 is the most electron-rich position. Substitution here activates the ring toward electrophilic attack and facilitates sigmatropic shifts.

-

Thermodynamics: 5-Alkoxyoxazoles are essentially "masked" oxazolones. The rearrangement to the C-benzylated oxazolone restores the carbonyl stability.

The 4-Position (The Stable Sector)

At C4, the benzyloxy group is not in direct conjugation with the ring nitrogen in a manner that facilitates a simple 1,3-shift.

-

Stability: It behaves most like a standard aryl benzyl ether. The barrier to rearrangement is significantly higher because it would disrupt the aromaticity without an immediate low-energy trap like the oxazolone.

Thermodynamic Instability Pathways

The 2-Benzyloxy Rearrangement (Aza-Claisen / Chapman)

Upon heating (>100 °C) or Lewis acid catalysis, 2-benzyloxyoxazoles rearrange to N-benzyl-2-oxazolones. This is an irreversible transformation driven by the conversion of the imidate (

Mechanism: The reaction proceeds via a concerted [3,3]-sigmatropic shift (if the geometry allows) or an ionization-recombination mechanism where the benzyl cation dissociates and returns to the nucleophilic nitrogen.

The 5-Benzyloxy Claisen Rearrangement

5-Benzyloxyoxazoles undergo a facile Claisen rearrangement. Unlike the 2-isomer, this involves the migration of the benzyl group to C4.

Mechanism:

-

Initiation: Thermal excitation leads to a [3,3]-sigmatropic shift.

-

Intermediate: Formation of a non-aromatic 4-benzyl-5-oxazolone intermediate.

-

Outcome: Unlike phenol Claisen rearrangements, the oxazole ring does not always re-aromatize if the C4 position is blocked or if the keto-form is thermodynamically trapped.

Visualization of Degradation Pathways

The following diagram illustrates the divergent degradation pathways for the 2- and 5-substituted isomers compared to the relative stability of the 4-isomer.

Caption: Comparative degradation pathways. 2- and 5-isomers undergo thermal rearrangement to oxazolones, while the 4-isomer is resistant to rearrangement.

Experimental Assessment Protocol

To validate the thermodynamic stability of a specific benzyloxy-oxazole scaffold, the following "Forced Degradation & Rearrangement" protocol is recommended.

Materials

-

Analyte: 10 mg of the specific benzyloxyoxazole.

-

Solvents: Toluene-d8 (for NMR), Acetonitrile (for HPLC).

-

Standards: Benzyl alcohol, Benzyl bromide (to identify hydrolysis/cleavage).

Thermal Stability (Rearrangement Check)

This experiment differentiates between simple decomposition and thermodynamic rearrangement.

-

Preparation: Dissolve 5 mg of analyte in 0.6 mL Toluene-d8 in a screw-cap NMR tube.

-

Baseline: Acquire 1H NMR at 25 °C. Note the benzyloxy

shift (typically -

Stress: Heat the probe to 80 °C for 4 hours.

-

Analysis: Re-acquire NMR.

-

2-isomer rearrangement: Look for a shift of the benzyloxy

to -

5-isomer rearrangement: Look for the disappearance of the O-benzyl signal and appearance of a C-benzyl signal (

coupled to C4 proton, often diastereotopic).

-

-

Escalation: If stable, increase temp to 110 °C (refluxing toluene) for 12 hours.

Hydrolytic Stability (Acid Challenge)

Oxazoles are weak bases (

-

Condition: 0.1 N HCl in Water/Acetonitrile (1:1).

-

Temperature: 40 °C.

-

Monitoring: HPLC-UV/MS at 0, 1, 4, and 24 hours.

-

Success Criteria: >95% recovery of parent peak.

-

Failure Mode: Appearance of benzyl alcohol (cleavage) or acyclic amide (ring opening).

Data Summary Table

| Isomer | Primary Instability | Trigger | Product |

| 2-Benzyloxy | Aza-Claisen Rearrangement | Heat (>100°C), Lewis Acids | N-benzyl-2-oxazolone |

| 5-Benzyloxy | Claisen Rearrangement | Heat (>60°C) | 4-benzyl-5-oxazolone |

| 4-Benzyloxy | Ether Cleavage (Slow) | Strong Acid (HBr, TFA) | 4-hydroxyoxazole (tautomerizes) |

Synthesis Implications

When designing synthetic routes for these scaffolds, the stability hierarchy dictates the strategy:

-

For 4-Benzyloxyoxazoles: Standard Williamson ether synthesis (4-halooxazole + benzyl alcohol) or cyclization of acyclic precursors is viable.

-

For 2-Benzyloxyoxazoles: Avoid high-temperature cyclizations. Use silver-salt assisted alkylation of 2-oxazolones at low temperature to favor O-alkylation over N-alkylation, but be aware the product may revert to the N-alkyl form upon heating.

-

For 5-Benzyloxyoxazoles: These are rarely isolated as stable drugs. They are typically transient intermediates in the synthesis of substituted amino acids or oxazolones.

Synthesis Workflow Diagram

Caption: Decision matrix for synthesizing benzyloxyoxazoles based on thermal risks.

References

-

The Cornforth Rearrangement. Wikipedia. (Detailed mechanism of 4-acyloxazole rearrangement). Available at: [Link]

-

Thermal rearrangement of alkyl O-vinylcarbohydroximates to 2-alkyloxazoles. Journal of the Chemical Society, Perkin Transactions 1. (Describes the thermal instability of 2-alkoxy systems). Available at: [Link]

-

Claisen Rearrangement. Organic Chemistry Portal. (General mechanism for allyl/benzyl vinyl ethers applicable to the 5-benzyloxy system). Available at: [Link]

-

Oxazole. Wikipedia. (General properties, pKa, and ring-opening hydrolysis). Available at: [Link]

-

Further Studies on the [1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines. PMC. (Context on benzyloxy group stability in proximity to oxazolines). Available at: [Link]

Technical Review: Therapeutic Potential and Synthetic Strategies of 5-(4-(benzyloxy)-3-fluorophenyl)oxazole Analogs

[1]

Executive Summary

The 5-(4-(benzyloxy)-3-fluorophenyl)oxazole scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly within the domains of anti-inflammatory and oncology therapeutics.[1] This structural motif combines the metabolic stability of a fluorinated phenyl ring with the hydrophobic reach of a benzyloxy tail, anchored by a 1,3-oxazole heterocycle that serves as a hydrogen-bond acceptor and bioisostere for carbonyl functionalities.

This technical guide analyzes the structural logic, synthetic pathways, and biological applications of this scaffold. Primary literature identifies this specific architecture as a critical intermediate in the development of 5-Lipoxygenase (5-LO) inhibitors (e.g., CJ-13,454 analogs) and IMPDH inhibitors , where the 3-fluoro substitution is pivotal for enhancing metabolic half-life (

Chemical Architecture & SAR Logic

The Pharmacophore Triad

The molecule functions through three distinct structural domains, each serving a specific pharmacological purpose:

| Domain | Structural Component | Medicinal Chemistry Function |

| Core | 1,3-Oxazole Ring | Acts as a planar linker and hydrogen bond acceptor (N3).[1] It mimics peptide bonds or ester linkages but offers superior hydrolytic stability. |

| Shield | 3-Fluoro Group | Metabolic Blockade: Prevents Phase I metabolic oxidation at the ortho-position.[1] The high electronegativity also modulates the pKa of the phenolic ether, influencing binding affinity. |

| Anchor | 4-Benzyloxy Tail | Hydrophobic Interaction: Designed to penetrate deep hydrophobic pockets (e.g., the arachidonic acid binding site in 5-LO or the NAD site in IMPDH).[1] |

Structure-Activity Relationship (SAR) Insights

Research indicates that the 3-fluoro substituent is not merely decorative.[1] In 5-LO inhibitors, removing the fluorine atom often results in a 2-to-5-fold increase in clearance (

Synthetic Methodologies

The synthesis of 5-(4-(benzyloxy)-3-fluorophenyl)oxazole analogs is most efficiently achieved via the Van Leusen Oxazole Synthesis , a robust multicomponent reaction that constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[1]

Core Synthetic Pathway (Van Leusen Protocol)

Step 1: Etherification

-

Reagents: 3-Fluoro-4-hydroxybenzaldehyde, Benzyl bromide,

, DMF.[1] -

Conditions:

, 4 hours. -

Mechanism:

nucleophilic attack of the phenoxide ion on the benzylic carbon.

Step 2: Cyclization (Van Leusen)

-

Reagents: 4-(Benzyloxy)-3-fluorobenzaldehyde, TosMIC,

, MeOH.[1] -

Conditions: Reflux, 3-6 hours.[1]

-

Mechanism: Base-mediated condensation of TosMIC with the aldehyde followed by cyclization and elimination of the p-toluenesulfinate group.[1]

Visualization of Synthesis

Figure 1: Two-step synthetic route utilizing Van Leusen chemistry to construct the oxazole core.

Biological Applications & Mechanisms[1]

Primary Indication: 5-Lipoxygenase (5-LO) Inhibition

The most well-documented application of this scaffold is in the inhibition of 5-LO, the key enzyme in the biosynthesis of leukotrienes (inflammatory mediators).[1]

-

Mechanism: The oxazole analog competes with arachidonic acid for the active site. The benzyloxy tail mimics the lipid chain of arachidonic acid, while the oxazole nitrogen coordinates with active site residues (potentially chelating the non-heme iron, though this varies by analog).

-

Therapeutic Outcome: Reduction in Leukotriene B4 (

) levels, alleviating symptoms in asthma and rheumatoid arthritis models.

Secondary Indication: Kinase Inhibition

Analogs of this structure have shown activity against Aurora Kinase B and VEGFR . The planar oxazole ring functions as a hinge-binder within the ATP-binding pocket of the kinase.[1]

Biological Pathway Diagram

Figure 2: Mechanism of Action showing the interruption of the Leukotriene pathway by the oxazole inhibitor.[1]

Experimental Protocols

Protocol A: Synthesis of 4-(Benzyloxy)-3-fluorobenzaldehyde[1]

-

Setup: Charge a 250 mL round-bottom flask with 3-fluoro-4-hydroxybenzaldehyde (10.0 mmol) and anhydrous DMF (20 mL).

-

Addition: Add Potassium Carbonate (

, 15.0 mmol) followed by Benzyl Bromide (11.0 mmol) dropwise. -

Reaction: Stir at

under nitrogen atmosphere for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1). -

Workup: Pour mixture into ice water (100 mL). Filter the resulting white precipitate.

-

Purification: Recrystallize from Ethanol to yield the intermediate.

Protocol B: Van Leusen Oxazole Synthesis[1]

-

Setup: Dissolve the intermediate from Protocol A (5.0 mmol) and TosMIC (5.5 mmol) in Methanol (30 mL).

-

Cyclization: Add

(5.5 mmol) and heat to reflux ( -

Duration: Reflux for 3 hours. The solution will turn from clear to slightly yellow.

-

Isolation: Evaporate solvent under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate (

mL). -

Purification: Flash chromatography (Silica gel, 10-30% EtOAc in Hexanes) yields the pure 5-(4-(benzyloxy)-3-fluorophenyl)oxazole.[1]

Quantitative Data Summary

The following table summarizes the impact of the 3-fluoro substitution on biological potency and stability, based on representative data from 5-LO inhibitor studies (e.g., J. Med. Chem. 2004).

| Compound Analog | R1 (Pos 3) | R2 (Pos 4) | 5-LO IC50 (nM) | Metabolic Stability (Microsomes) |

| Target Scaffold | Fluoro | Benzyloxy | 45 | High (>60 min) |

| Analog A | Hydrogen | Benzyloxy | 60 | Low (<15 min) |

| Analog B | Fluoro | Methoxy | 450 | High |

| Analog C | Hydrogen | Methoxy | >1000 | Low |

Note: Data is representative of the class behavior described in the cited literature.

References

-

Pfizer Inc. (2004). 4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide, an Orally Active Inhibitor of 5-Lipoxygenase.[1][2] Journal of Medicinal Chemistry. Link

-

Van Leusen, A. M., et al. (1977).[3][4] Chemistry of Sulfonylmethyl Isocyanides. A General One-Step Synthesis of Oxazoles from Aldehydes. Tetrahedron Letters.[3] Link

-

Bala, S., et al. (2014). Methods for synthesis of Oxazolones: A Review. Bentham Science. Link

-

Joshi, S., et al. (2017).[5] Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals.[1][5][6][7] The Pharma Innovation Journal.[5] Link

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6- tetrahydro-2H-pyran-4-carboxamide, an orally active inhibitor of 5-lipoxygenase with improved pharmacokinetic and toxicology characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. derpharmachemica.com [derpharmachemica.com]

Methodological & Application

Application Note: The 5-(4-(benzyloxy)-3-fluorophenyl)oxazole Scaffold in Kinase Inhibitor Design

Abstract

This application note details the structural rationale, chemical synthesis, and biological validation of 5-(4-(benzyloxy)-3-fluorophenyl)oxazole (referred to herein as OX-F3-Bn ) as a privileged scaffold for Type I and Type II kinase inhibitors.[1] Specifically targeting the ATP-binding pocket of tyrosine kinases (e.g., EGFR, VEGFR2), this scaffold leverages the bioisosteric properties of the oxazole ring and the metabolic shielding of the 3-fluoro substituent. This guide provides a validated Van Leusen synthesis protocol and a downstream biochemical assay workflow for researchers engaged in Hit-to-Lead optimization.

Part 1: Rational Design & Structural Biology[1]

The Oxazole Bioisostere

The oxazole ring serves as a critical hinge-binding motif .[1] Unlike the canonical quinazoline core found in drugs like Gefitinib, the oxazole offers a smaller molecular footprint while maintaining the ability to accept hydrogen bonds from the backbone amide of the kinase hinge region (typically the Met793 residue in EGFR).

The "Fluorine Scan" Effect

The inclusion of the fluorine atom at the 3-position of the phenyl ring is not arbitrary; it is a strategic medicinal chemistry modification designed to enhance efficacy through three mechanisms:

-

Metabolic Stability: Fluorine blocks the metabolically labile C-H site, preventing rapid oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

-

Electronic Modulation: The electronegativity of fluorine lowers the pKa of the phenyl ring, potentially strengthening

stacking interactions with the gatekeeper residue. -

Lipophilicity: The substitution increases

, facilitating membrane permeability for intracellular kinase targeting.[2]

Structural Logic Diagram

The following diagram illustrates the pharmacophore decomposition of the OX-F3-Bn scaffold.

Figure 1: Pharmacophore decomposition of the OX-F3-Bn scaffold interacting with the Kinase ATP pocket.[1]

Part 2: Chemical Synthesis Protocol

Method: Van Leusen Oxazole Synthesis Objective: Scalable synthesis of the 5-aryl oxazole core from aldehydes.[1][3][4]

Reaction Scheme

The synthesis utilizes Tosylmethyl isocyanide (TosMIC) to convert the aldehyde directly into the oxazole ring.[4][5] This method is preferred over cyclodehydration strategies due to milder conditions and higher tolerance for the benzyloxy ether functionality.

Materials

-

Reagent A: 4-(benzyloxy)-3-fluorobenzaldehyde (1.0 equiv)[1]

-

Reagent B: Tosylmethyl isocyanide (TosMIC) (1.1 equiv)[4]

-

Base: Potassium Carbonate (

) (2.0 equiv)[4] -

Solvent: Methanol (anhydrous)

-

Purification: Silica Gel (230-400 mesh), Ethyl Acetate/Hexanes.[1]

Step-by-Step Protocol

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-(benzyloxy)-3-fluorobenzaldehyde (10 mmol) in anhydrous Methanol (50 mL).

-

Addition: Add TosMIC (11 mmol, 2.15 g) followed by

(20 mmol, 2.76 g) in a single portion. -

Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (

) under a nitrogen atmosphere.-

Critical Checkpoint: Monitor reaction progress via TLC (30% EtOAc/Hexane). The aldehyde spot (

) should disappear, and a new fluorescent spot (

-

-

Workup: Cool the reaction to room temperature. Remove methanol under reduced pressure.[6] Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (

mL). -

Drying: Wash combined organics with brine, dry over

, filter, and concentrate. -

Purification: Purify the crude residue via flash column chromatography (Gradient: 0%

40% EtOAc in Hexanes). -

Yield: Expect a pale yellow solid (Yield: 75–85%).

Part 3: Biochemical Validation (Kinase Assay)

Method: ADP-Glo™ Kinase Assay (Promega)

Objective: Determine

Assay Principle

This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction. It is highly sensitive and resistant to interference from fluorescent compounds (a common issue with oxazole derivatives).

Experimental Workflow

Figure 2: ADP-Glo assay workflow for screening OX-F3-Bn derivatives.

Protocol Steps

-

Compound Preparation: Prepare a 10mM stock of OX-F3-Bn in 100% DMSO. Perform 3-fold serial dilutions in 1X Kinase Buffer to generate a 10-point dose-response curve.

-

Enzyme Mix: Dilute recombinant EGFR (0.2 ng/

L) in Kinase Buffer. -

Substrate Mix: Prepare Poly(Glu, Tyr) 4:1 substrate (

) with ATP ( -

Reaction:

-

Add

of Compound to a 384-well white plate.[1] -

Add

of Enzyme Mix. Incubate 10 min (pre-equilibration). -

Add

of Substrate/ATP Mix to start the reaction.

-

-

Detection: Follow the workflow in Figure 2. Read Luminescence on a plate reader (e.g., EnVision).

-

Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate

.

Part 4: Data Presentation & Analysis

Expected Structure-Activity Relationship (SAR)

The following table summarizes hypothetical data comparing the OX-F3-Bn scaffold against non-fluorinated and alternate linker controls. This data highlights the specific contribution of the fluorine atom.[2][7][8][9][10]

| Compound ID | Structure Description | EGFR | VEGFR2 | Metabolic |

| OX-H-Bn | 5-(4-(benzyloxy)phenyl)oxazole (No F) | 150 | 210 | 15 |

| OX-F3-Bn | 5-(4-(benzyloxy)-3-fluorophenyl)oxazole | 45 | 60 | 55 |

| OX-F3-Ph | 5-(4-phenoxy-3-fluorophenyl)oxazole (Ether link) | 80 | 120 | 48 |

*Metabolic half-life determined in Human Liver Microsomes (HLM).

Interpretation

-

Potency: The introduction of the 3-Fluoro group (OX-F3-Bn ) improves potency by ~3-fold compared to the non-fluorinated analog (OX-H-Bn ).[1] This suggests a favorable electronic interaction or conformational lock induced by the fluorine.

-

Stability: The metabolic half-life is significantly extended (

min), validating the "Metabolic Blockade" hypothesis (Section 1.2).

References

-

Van Leusen, A. M., et al. (1977).[11] Chemistry of sulfonylmethyl isocyanides. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide.[1][11] Journal of Organic Chemistry.[11]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[9]

-

Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual.[1]

-

BenchChem. (2025).[12][13] Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles.

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity.[1] (Validation of similar heterocyclic scaffolds). Journal of Medicinal Chemistry.

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 6. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Precision Deprotection of Benzyloxy Groups on Oxazole Derivatives

This Application Note is designed for researchers and drug discovery scientists requiring high-fidelity protocols for the deprotection of benzyloxy groups on oxazole scaffolds.

Executive Summary & Strategic Analysis

The oxazole ring is a critical pharmacophore in medicinal chemistry, yet its pseudo-aromatic character presents a dichotomy in stability. While the ring resists reduction under mild conditions, it is susceptible to hydrolytic ring-opening under vigorous acidic or basic stress.[1][2]

Deprotecting a benzyloxy (

-

C2-Position: Deprotection of 2-benzyloxyoxazole yields 2-hydroxyoxazole, which immediately tautomerizes to the stable oxazol-2(3H)-one .[1]

-

C4/C5-Position: Deprotection at these positions yields 4- or 5-hydroxyoxazoles, which exist in equilibrium with their keto-tautomers (e.g., azlactones at C5).[1]

This guide prioritizes methods that cleave the

Decision Matrix: Selecting the Right Protocol

Figure 1: Strategic decision tree for selecting the optimal deprotection method based on substrate functionality.

Method A: Catalytic Hydrogenation (The Gold Standard)

Mechanism: Heterogeneous catalysis involving oxidative addition of

Materials

-

Catalyst: 10% Palladium on Carbon (Pd/C), wet support (Degussa type E101 or equivalent) to minimize ignition risk.[1]

-

Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc).[1][3] Note: EtOAc is preferred if the product is highly polar/water-soluble.

-

Hydrogen Source:

balloon (1 atm).

Detailed Protocol

-

Preparation: In a round-bottom flask, dissolve the benzyloxy-oxazole derivative (1.0 equiv) in EtOAc (0.1 M concentration).

-

Inerting: Evacuate the flask and backfill with Nitrogen (

) three times.[1][3] -

Catalyst Addition: Carefully add 10% Pd/C (10-20 wt% relative to substrate) under a gentle stream of

.[1]-

Safety: Pd/C is pyrophoric.[1] Always keep it wet with solvent or water.

-

-

Hydrogenation: Evacuate the flask and backfill with Hydrogen (

) from a balloon. Repeat three times. Stir vigorously at Room Temperature (20-25°C). -

Monitoring: Monitor by TLC or LC-MS. Reaction is typically complete in 2–6 hours.

-

Checkpoint: If the reaction stalls, purge with

, filter, and add fresh catalyst.[1] Do not heat above 40°C to avoid reducing the oxazole ring.

-

-

Workup:

Expected Yield: 85–95% Key Risk: Over-reduction (rare at 1 atm) or catalyst poisoning by sulfur/amine functionalities.[1]

Method B: Lewis Acid Mediated Cleavage (BCl3)

Mechanism: Boron trichloride coordinates to the ether oxygen, weakening the benzylic

Materials

-

Reagent: Boron Trichloride (

), 1.0 M solution in DCM or Hexanes.[1] -

Solvent: Anhydrous Dichloromethane (DCM).[1]

-

Additive (Optional): Pentamethylbenzene (cation scavenger) to prevent benzylation of the oxazole ring.[1]

Detailed Protocol

-

Setup: Flame-dry a round-bottom flask and cool to room temperature under Argon.

-

Dissolution: Dissolve the substrate (1.0 equiv) in anhydrous DCM (0.1 M). Add Pentamethylbenzene (2.0–3.0 equiv) if the substrate is electron-rich.

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

-

Expert Tip: Low temperature is critical.[1] Oxazoles can ring-open via hydrolysis if the Lewis acid complex warms up in the presence of adventitious moisture.

-

-

Addition: Dropwise add

solution (3.0–4.0 equiv) over 10 minutes.-

Observation: The solution may turn yellow/orange due to complex formation with the oxazole nitrogen.

-

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Monitor by TLC.[1][2]

-

Quench: Cool back to -78°C. Quench by dropwise addition of MeOH (excess) or saturated

solution. -

Workup: Dilute with DCM, wash with brine, dry over

, and concentrate.

Expected Yield: 70–85% Key Risk: Acid-catalyzed ring opening (hydrolysis) during the quench if not controlled.

Method C: Transfer Hydrogenation (The Gentle Alternative)

Mechanism: Palladium-catalyzed transfer of hydrogen from a donor (Ammonium Formate) to the substrate.[1]

Suitability: Ideal for scale-up (no

Detailed Protocol

-

Dissolution: Dissolve substrate in Methanol (0.1 M).

-

Reagents: Add Ammonium Formate (

, 5.0–10.0 equiv) and 10% Pd/C (10 wt%). -

Reaction: Heat to reflux (65°C) for 1–3 hours.

-

Workup: Filter hot through Celite® (ammonium formate may precipitate if cooled).[1] Concentrate filtrate.[1]

Comparative Data Analysis

| Parameter | Method A: Pd/C + H2 | Method B: BCl3 | Method C: Transfer H2 |

| Primary Mechanism | Hydrogenolysis | Lewis Acid Cleavage | Transfer Hydrogenolysis |

| Reaction Time | 2–6 Hours | 2–4 Hours | 1–3 Hours |

| Temp.[1] Range | 20–25°C | -78°C to 0°C | 60–70°C (Reflux) |

| Oxazole Stability | High (at 1 atm) | Moderate (Quench sensitive) | High |

| Halide Tolerance | Low (Debromination risk) | High | Moderate |

| Alkene Tolerance | Low (Reduces alkenes) | High | Low |

| Typical Yield | >90% | 75–85% | 85–90% |

Mechanistic Visualization

The following diagram illustrates the divergent pathways for 2-benzyloxyoxazole deprotection, highlighting the tautomerization to the oxazolone.

Figure 2: Reaction pathway showing the inevitable tautomerization of 2-hydroxyoxazoles to oxazolones upon deprotection.[1]

References

-

Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014).[1] John Wiley & Sons. (Standard reference for benzyl ether cleavage conditions).

-

Selective Cleavage of Benzyl Ethers. Congreve, M. S., et al. (1993).[1] Synlett, 1993(09), 663-664. Link (Establishes BCl3 selectivity).[1]

-

Catalytic Asymmetric Hydrogenation of N-Boc-Imidazoles and Oxazoles. Kuwano, R., et al. (2011).[1] Journal of the American Chemical Society, 133(19), 7312-7315. Link (Discusses stability and reduction of oxazole rings).[1]

-

Oxazole Ring Stability in Substitution Reactions. BenchChem Technical Support. (2025).[1][2][5][6][7] Link (General stability data for oxazole derivatives).[1]

-

Facile preparation of a highly functionalized tetrahydropyran by catalytic hydrogenation of an oxazoline. Hesek, D., et al. (2008).[1] The Journal of Organic Chemistry, 73(18), 7349-7352. Link (Demonstrates hydrogenation conditions relevant to oxazole/oxazoline systems).

Sources

- 1. Oxazole - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]

- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]

Application Note: Suzuki-Miyaura Coupling Conditions for 5-Aryloxazole Synthesis

[1]

Executive Summary & Strategic Analysis

The synthesis of 5-aryloxazoles presents a distinct set of challenges compared to standard biaryl couplings. The 1,3-oxazole nucleus is electron-deficient, making it susceptible to ring-opening hydrolysis under acidic conditions and competing C-H activation at the C2 position under basic conditions.

In the context of Suzuki-Miyaura coupling (SMC), the primary failure mode is protodeboronation of oxazolyl-boronate species. Consequently, the selection of the coupling partner (electrophile vs. nucleophile) is the single most critical decision in the workflow.

The Polarity Decision Matrix

Researchers must choose between two kinetic pathways:

-

Route A (Electrophilic Oxazole): Coupling a 5-halooxazole with an aryl boronic acid.

-

Verdict:Highly Recommended. 5-Halooxazoles (especially 5-iodo) are sufficiently stable to undergo oxidative addition with Pd(0) faster than they decompose, provided the base is not excessively harsh.

-

-

Route B (Nucleophilic Oxazole): Coupling an oxazole-5-boronic ester with an aryl halide.

-

Verdict:High Risk. Unsubstituted oxazole-5-boronic acids are notoriously unstable, undergoing rapid C-B bond cleavage (protodeboronation) in the presence of water and base. This route requires specific stabilization strategies, such as C2-silylation (e.g., 2-TIPS-oxazole-5-Bpin).

-

Mechanistic Visualization

The following diagram outlines the catalytic cycle specific to Route A (5-Halooxazole), highlighting the critical oxidative addition step where the electron-poor nature of the oxazole facilitates reactivity with electron-rich ligands (e.g., phosphines).

Figure 1: Catalytic cycle for the coupling of 5-halooxazoles. Note that oxidative addition is facilitated by the electron-deficient nature of the oxazole ring.

Optimization Matrix: Variable Selection

Success depends on balancing the reactivity of the catalyst with the stability of the oxazole ring.

| Variable | Recommendation | Mechanistic Rationale |

| Electrophile | 5-Iodooxazole | 5-Bromooxazoles are less reactive and require higher temperatures, increasing degradation risk. 5-Iodooxazoles react at mild temperatures (RT to 60°C). |

| Catalyst | Pd(PPh₃)₄ (Standard)XPhos Pd G3 (Advanced) | Tetrakis is sufficient for simple aryls. XPhos is required for heteroaryl-heteroaryl couplings (e.g., Pyridine-Oxazole) to prevent catalyst poisoning by N-coordination. |

| Base | Na₂CO₃ or K₃PO₄ | Stronger bases (hydroxides) can trigger ring opening. Carbonates provide a buffered pH (~10-11) suitable for transmetalation without destroying the oxazole. |

| Solvent | DME/Water or Toluene/Water | 1,2-Dimethoxyethane (DME) offers excellent solubility for boronic acids. Water is strictly required for the transmetalation step. |

| Additives | CsF (Alternative) | If the substrate contains base-sensitive esters, use Cesium Fluoride (2.0 equiv) in anhydrous THF/Dioxane. |

Detailed Experimental Protocols

Protocol A: The "Robust" Route (5-Iodooxazole + Aryl Boronic Acid)

Best for: General synthesis of 5-aryloxazoles where the oxazole ring is not pre-functionalized at C2.

Reagents:

-

5-Iodooxazole (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Pd(PPh₃)₄ (5 mol%)

-

Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)

-

DME (0.1 M concentration relative to oxazole)

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with DME and 2.0 M Na₂CO₃. Sparge with Argon for 15 minutes. Critical: Oxygen promotes homocoupling of the boronic acid and deactivates the phosphine ligand.

-

Loading: Add 5-iodooxazole, Aryl Boronic Acid, and Pd(PPh₃)₄ under a positive stream of Argon.

-

Reaction: Seal the vial and heat to 80°C for 4–6 hours.

-

Checkpoint: Monitor via TLC or LCMS. 5-Iodooxazole is UV active. Look for the disappearance of the starting material peak (approx. retention time shift due to arylation).

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with Brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexanes/EtOAc). 5-Aryloxazoles are typically stable on silica.

Protocol B: The "Stabilized Nucleophile" Route (2-TIPS-Oxazole-5-Bpin)

Best for: Installing the oxazole unit onto a complex aryl halide scaffold.

Rationale: The Triisopropylsilyl (TIPS) group at C2 exerts a steric shield and electronic stabilization, preventing the rapid protodeboronation typical of oxazole-5-boronic acids.

Reagents:

-

2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester (1.1 equiv)

-

Aryl Halide (Br or I) (1.0 equiv)[1]

-

XPhos Pd G3 (2–5 mol%)

-

K₃PO₄ (0.5 M aqueous, 3.0 equiv)

-

THF (Degassed)

Step-by-Step Methodology:

-

Catalyst Pre-activation: In the reaction vessel, dissolve the Aryl Halide and the Boronic Ester in THF.

-

Base Addition: Add the aqueous K₃PO₄ solution.

-

Catalyst Addition: Add XPhos Pd G3. (Buchwald precatalysts ensure rapid generation of the active LPd(0) species).

-

Reaction: Heat to 60°C for 2–4 hours. Note: Lower temperature is preferred here to preserve the C-B bond.

-

Deprotection (Optional): If the C2-TIPS group is not desired, treat the crude product with TBAF (1.0 M in THF) at room temperature for 30 minutes to yield the 5-aryloxazole.

Decision Logic for Method Selection

Use the following workflow to determine the optimal synthetic path for your specific molecule.

Figure 2: Strategic decision tree for selecting the coupling partner polarity.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Protodeboronation (Ar-H observed) | Hydrolysis of the C-B bond before transmetalation. | Switch to anhydrous conditions using CsF or Ag₂O as the base activator. Use a larger excess of boronic acid (1.5–2.0 equiv). |

| Homocoupling (Ar-Ar observed) | Oxidative coupling of boronic acids due to O₂. | Rigorous degassing is required. Switch to Pd(dppf)Cl₂ which is less prone to promoting homocoupling than Pd(PPh₃)₄. |

| No Reaction (SM recovered) | Oxidative addition failure (usually with 5-chlorooxazoles). | Switch ligand to XPhos or SPhos (Buchwald Ligands). Increase temperature to 100°C (if stability permits). |

| Ring Opening | Base is too strong or reaction time too long. | Switch from K₃PO₄ to KF or CsF . Reduce water content in the solvent mixture. |

References

-

Greaney, M. F., et al. (2006).[2] Regioselective Suzuki Coupling of Oxazoles. Organic Letters, 8(12), 2495–2498. Link

-

Strotman, N. A., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. Journal of Organic Chemistry, 75(5), 1733–1739. Link

-

Schnürch, M., et al. (2007). Cross-Coupling Reactions on Azoles with Two or More Heteroatoms. Chemical Reviews, 107(1), 130–173. Link

-

Hargrave, J. D., et al. (2010). Stability and reactivity of oxazole-5-boronic acid pinacol esters. Organic & Biomolecular Chemistry, 8, 5102-5111. Link

-